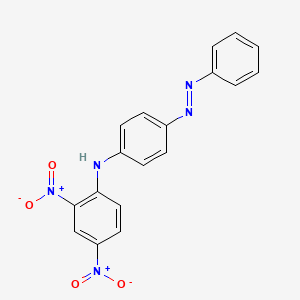

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

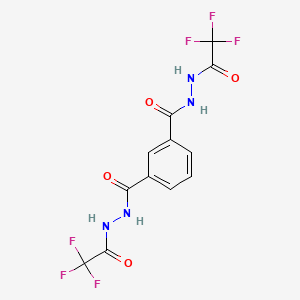

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンは、分子式がC18H13N5O4である有機化合物です。鮮やかな黄色で知られており、染料として一般的に使用されています。この化合物は、アゾ染料ファミリーに属し、芳香環に1つ以上のアゾ基(-N=N-)が結合していることが特徴です。アゾ染料は、その鮮やかな色と安定性から、繊維、印刷、プラスチックなど、さまざまな産業で広く使用されています。

準備方法

合成経路と反応条件

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンの合成は、通常、アニリンのジアゾ化に続いて2,4-ジニトロアニリンとカップリングさせることから始まります。このプロセスは、アニリンをニトロ化して2,4-ジニトロアニリンを生成することから始まります。この中間体は、亜硝酸ナトリウムと塩酸を用いてジアゾ化され、ジアゾニウム塩を生成します。その後、ジアゾニウム塩をアニリンとカップリングさせて、最終的な化合物を生成します。

工業的製造方法

工業的な環境では、2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンの製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するように最適化されています。連続フローリアクターや自動システムの使用は、反応条件の一貫性を維持し、製造プロセスの効率を向上させるのに役立ちます。

化学反応の分析

反応の種類

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンは、次のようなさまざまな化学反応を起こします。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用するか、塩化スズ(II)などの化学還元剤を使用することにより、アミノ基に還元できます。

置換: 芳香環は、ハロゲンやアルキル基などの置換基を導入できる求電子置換反応を起こすことができます。

酸化: この化合物は、強い酸化条件下で酸化されて、さまざまな酸化生成物を生成することができます。

一般的な試薬と条件

還元剤: パラジウム触媒を用いた水素ガス、酸性条件下での塩化スズ(II)または鉄粉。

酸化剤: 過マンガン酸カリウム、三酸化クロムまたは硝酸。

置換試薬: ハロゲン(塩素、臭素)、ハロアルカンまたはスルホン化剤。

生成される主な生成物

還元: 2,4-ジアミノ-N-(p-(フェニルアゾ)フェニル)アニリンの生成。

置換: ハロゲン化またはアルキル化誘導体の生成。

酸化: 使用される条件に応じて、さまざまな酸化生成物の生成。

科学研究への応用

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンは、科学研究においていくつかの応用があります。

化学: 金属イオンの検出のための発色試薬として、および分光光度分析における標準物質として使用されます。

生物学: 顕微鏡下で細胞成分を可視化する染色技術に使用されます。

医学: 薬物送達システムにおける潜在的な用途と、医薬品化合物の合成のための前駆体として調査されています。

産業: その鮮やかな色と安定性から、繊維および印刷産業で広く染料として使用されています。

科学的研究の応用

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline has several applications in scientific research:

Chemistry: Used as a chromogenic reagent for the detection of metal ions and as a standard in spectrophotometric analysis.

Biology: Employed in staining techniques for visualizing cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Widely used as a dye in the textile and printing industries due to its bright color and stability.

作用機序

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンの作用機序は、細胞成分との相互作用を伴います。この化合物はDNAにインターカレーションして、遺伝物質の正常な機能を阻害することができます。さらに、ニトロ基はレドックスサイクリングを起こして、細胞成分に酸化損傷を引き起こす可能性のある活性酸素種を生成することができます。アゾ基も電子移動反応に関与し、その生物活性をさらに高めることができます。

類似の化合物との比較

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンは、次のような他のアゾ染料と比較することができます。

2,4-ジニトロフェニルヒドラジン: カルボニル化合物の検出のための試薬として使用されます。

2,4-ジニトロフェノール: ダイエット薬としての用途と、その毒性で知られています。

分散イエロー14: 繊維産業で使用されている別のアゾ染料。

2,4-ジニトロ-N-(p-(フェニルアゾ)フェニル)アニリンの独自性は、その特定の構造にあります。この構造は、異なる化学的および物理的特性を与え、研究と産業のさまざまな用途に適しています。

類似化合物との比較

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline can be compared with other azo dyes such as:

2,4-Dinitrophenylhydrazine: Used as a reagent for the detection of carbonyl compounds.

2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

Disperse Yellow 14: Another azo dye used in the textile industry.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

特性

CAS番号 |

315698-69-2 |

|---|---|

分子式 |

C18H13N5O4 |

分子量 |

363.3 g/mol |

IUPAC名 |

2,4-dinitro-N-(4-phenyldiazenylphenyl)aniline |

InChI |

InChI=1S/C18H13N5O4/c24-22(25)16-10-11-17(18(12-16)23(26)27)19-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-12,19H |

InChIキー |

LZAWLDCFKPFYFO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)

![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)

![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)

![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)

![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)